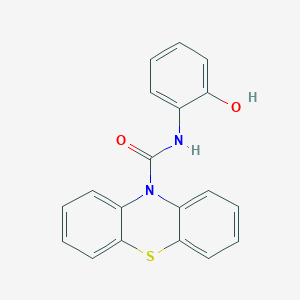

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)phenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-16-10-4-1-7-13(16)20-19(23)21-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)21/h1-12,22H,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPDJQWFCESPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202060 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide typically involves the condensation of 2-aminophenol with phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide has been studied for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Research indicates that phenothiazine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the phenothiazine structure can enhance cytotoxicity against specific tumors, such as HEp-2 cells . The compound may induce apoptosis through mechanisms involving oxidative stress and modulation of cell survival pathways.

- Neurological Disorders : Given its structural similarity to established antipsychotic drugs, this compound is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit cholinesterases and modulate amyloid-beta aggregation positions it as a candidate for further development in neuropharmacology .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms are still under investigation, but the compound's ability to disrupt microbial membranes may contribute to its efficacy .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic photoredox catalysts. These catalysts are essential in facilitating various organic reactions under mild conditions, enhancing the efficiency of synthetic processes .

Antitumor Activity Study

A study highlighted the effectiveness of this compound in overcoming multidrug resistance (MDR) in cancer therapy. By enhancing the retention of chemotherapeutic agents like doxorubicin in resistant cancer cell lines, this compound shows promise as an adjunct treatment to improve therapeutic outcomes .

Neurodegenerative Disease Research

Recent investigations into phenothiazine derivatives have revealed their potential to act on multiple targets involved in neurodegeneration. The compound's antioxidant properties and ability to inhibit tau protein aggregation suggest a multifaceted role in combating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s ability to modulate neurotransmitter receptors also contributes to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide with structurally related phenothiazine derivatives, focusing on substituents, biological activity, and physicochemical properties:

Key Observations:

Substituent Impact on Bioactivity: The 2-hydroxyphenyl group in the target compound likely enhances antioxidant efficacy compared to non-hydroxylated analogs (e.g., N-(1-phenylethyl) derivatives) due to the hydroxyl group’s radical scavenging ability . DT-PTZ-C, with a triazole substituent, demonstrates exceptional lipid peroxidation inhibition, suggesting that electron-deficient heterocycles optimize redox activity .

Structural and Conformational Differences: Ethynyl derivatives like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine exhibit planar geometries conducive to charge-transfer interactions, whereas carboxamide derivatives may adopt more flexible conformations due to rotational freedom around the amide bond .

Synthetic Accessibility: Carboxamide derivatives are typically synthesized via condensation reactions between phenothiazine-10-carbonyl chloride and amines, as seen in N-Mannich base syntheses (). Ethynyl analogs require Sonogashira coupling (e.g., : 6.9% yield) .

For example, DT-PTZ-C’s triazole group may enhance bioavailability through balanced lipophilicity .

Biological Activity

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide is a phenothiazine derivative that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Phenothiazines

Phenothiazines are a class of compounds characterized by a tricyclic structure, which includes sulfur and nitrogen atoms. They have traditionally been used in psychiatry as antipsychotic medications but have also been explored for their potential in treating various diseases due to their multifaceted biological activities, including:

- Antibacterial

- Antifungal

- Anticancer

- Anti-inflammatory

- Antimalarial

- Analgesic properties

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting tubulin polymerization. The compound was particularly effective against gastric cancer cell lines (MGC-803, MKN28, MKN45), showcasing a selective toxicity profile favoring cancer cells over normal cells (GES-1) .

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MGC-803 | 2.5 | 5.0 |

| MKN28 | 3.0 | 4.0 |

| MKN45 | 3.5 | 3.5 |

| GES-1 (Normal) | 12.5 | - |

The selective cytotoxicity is attributed to the compound's ability to regulate the Wnt/β-catenin signaling pathway, which is crucial for tumor growth and metastasis .

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes G2/M phase cell cycle arrest, preventing cancer cell proliferation.

- Inhibition of Tubulin Polymerization : Similar to known chemotherapeutics like paclitaxel, it binds to tubulin, disrupting microtubule dynamics .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

Antimicrobial Activity

Phenothiazine derivatives have been reported to possess antimicrobial properties. For instance, studies indicate that certain phenothiazine hybrids can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Some derivatives exhibit neuroprotective activity by inhibiting cholinesterases and reducing oxidative stress, which is beneficial in neurodegenerative diseases such as Alzheimer's . The compound's antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing inflammation.

Case Studies

Several studies highlight the efficacy of phenothiazine derivatives, including this compound:

- Study on Gastric Cancer : In vitro tests showed significant inhibition of cell migration and invasion in gastric cancer cells treated with the compound, with a notable effect on the expression levels of E-cadherin and N-cadherin .

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, phenothiazine derivatives demonstrated improved cognitive function and reduced amyloid plaque formation .

Q & A

Q. How can computational modeling predict off-target interactions?

- Workflow :

- Pharmacophore mapping : Align with known targets (e.g., cytochrome P450 enzymes) using Schrödinger Suite.

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.